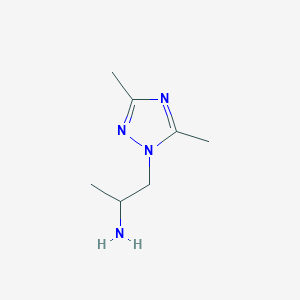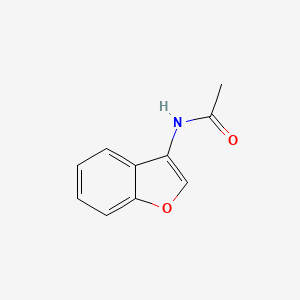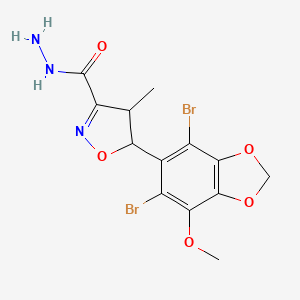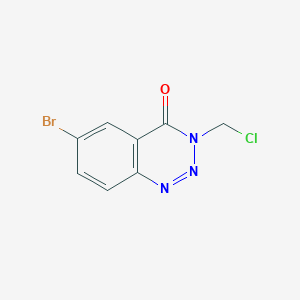
1-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-2-amine is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and a propylamine group attached to the triazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 3,5-dimethyl-1H-1,2,4-triazole with propylamine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and pressure can be optimized to enhance the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace the existing substituents. Reagents like alkyl halides or amines can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium(VI) compounds.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, amines.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Medicine: The compound and its derivatives have shown potential as antifungal, antibacterial, and anticancer agents. They can inhibit the growth of various pathogens and cancer cells.
Agriculture: Triazole derivatives are used as fungicides to protect crops from fungal infections. They can also act as plant growth regulators.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 1-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-amine exerts its effects depends on its specific application. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In anticancer applications, it may interfere with DNA synthesis or cell division.
Molecular Targets and Pathways Involved:
Antifungal: Inhibition of ergosterol synthesis.
Anticancer: Interference with DNA synthesis or cell division.
Vergleich Mit ähnlichen Verbindungen
Triadimefon
2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol
1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-5(8)4-11-7(3)9-6(2)10-11/h5H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQMJGSVXHAWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7816904.png)
![8-Chloro-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B7816909.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol](/img/structure/B7816917.png)

![Methyl [5-methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B7816925.png)


![ethyl 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole-2-carboxylate](/img/structure/B7816950.png)

![Ethyl 5-[(6-formyl-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7816966.png)



